N-(2,3-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine
Description
Historical Evolution of Benzyl-Substituted Amines in Medicinal Chemistry
Benzyl-substituted amines have served as cornerstone structures in medicinal chemistry since the mid-20th century, with their versatility demonstrated across antiviral, antibacterial, and CNS-targeting agents. Early work on benzylamine derivatives focused on their role as monoamine oxidase inhibitors, but structural modifications soon revealed broader therapeutic potential. The introduction of cyclic secondary amines to benzyl scaffolds in the 2000s marked a significant advancement, particularly in antituberculosis agents where para-substituted benzyl piperazines exhibited enhanced activity against Mycobacterium tuberculosis.
A critical turning point emerged with the development of stereoselective synthesis methods for chiral benzylamines. The zirconium hydride-mediated reduction of sulfinyl ketimines, as reported in 2024, enabled efficient production of enantiomerically pure benzylamine derivatives, accelerating drug discovery programs. Concurrently, camphor-based chiral auxiliaries provided alternative routes to R-configured α-substituted benzylamines, demonstrating the field's commitment to stereochemical precision.
Table 1: Evolution of Benzylamine Derivatives in Therapeutic Applications
The progression from simple benzylamines to fluorinated variants underscores the field's response to evolving pharmacological challenges, particularly the need for enhanced bioavailability and target specificity.
Strategic Importance of Difluorobenzyl Moieties in Central Nervous System-Targeting Agents
The 2,3-difluorobenzyl group in the subject compound addresses two critical challenges in CNS drug development: passive diffusion across the blood-brain barrier and mitigation of oxidative metabolism. Fluorine's strong electronegativity (χ = 4.0) induces dipole moments that enhance lipid solubility while maintaining molecular weight <500 Da, adhering to Lipinski's rule parameters. Comparative studies demonstrate that difluorination at the 2,3-positions increases logP by 0.8–1.2 units compared to non-fluorinated analogs, without compromising aqueous solubility.
The ortho/meta fluorine arrangement creates a unique electronic profile that modulates π-π interactions with aromatic residues in CNS targets. Molecular dynamics simulations reveal that 2,3-difluorobenzyl derivatives maintain optimal binding geometries with aminergic receptors while resisting metabolic deamination through steric shielding of the amine group. This dual functionality explains the growing preference for difluorinated benzylamines in dopamine and serotonin receptor modulators.
Table 2: Impact of Fluorination Patterns on Benzylamine Properties
| Substituent Pattern | logP | Metabolic Stability (t₁/₂) | BBB Permeability (Papp ×10⁶ cm/s) |
|---|---|---|---|
| Non-fluorinated | 1.8 | 23 min | 12.4 |
| 4-Fluoro | 2.1 | 41 min | 18.7 |
| 2,3-Difluoro | 2.6 | 68 min | 26.3 |
Data adapted from catalytic hydrogenation studies using Ni/Al₂O₃–SiO₂ systems and in vitro blood-brain barrier models.
Pyrazole Scaffold Rationale in Modern Drug Discovery Paradigms
The 1,3-dimethyl-1H-pyrazol-4-yl moiety contributes three essential properties to the compound:
- Metabolic stability through N-methylation blocking CYP450 oxidation sites
- Directional hydrogen bonding capacity via pyridinic nitrogen atoms
- Conformational restriction optimizing target complementarity
Recent advances in heterocyclic chemistry have positioned pyrazoles as privileged structures in kinase inhibitors and GPCR modulators. The 1,3-dimethyl substitution pattern specifically addresses historical challenges with pyrazole metabolism – early analogs lacking N-alkyl groups showed rapid glucuronidation in hepatic microsomal assays. Quantum mechanical calculations indicate that the 4-position methanamine group adopts a pseudo-axial conformation, preferentially exposing the benzylamine moiety for target engagement while shielding the pyrazole core from nucleophilic attack.
Comparative molecular field analysis (CoMFA) of pyrazolylmethanamine derivatives reveals critical steric and electrostatic requirements:
- A 3.5 Å hydrophobic pocket accommodates the N-methyl group
- Electropositive regions at C4 position favor amine substitution
- Hydrogen bond acceptor sites align with pyrazole N2 atom
These features explain the conserved use of 1,3-dimethylpyrazole cores in clinical-stage candidates targeting neurological disorders. The scaffold's versatility is further demonstrated by its incorporation into structurally diverse agents ranging from SOS1/KRAS interaction inhibitors to PAK1 kinase modulators.
Table 3: Structural Advantages of 1,3-Dimethylpyrazole Scaffolds
| Property | 1,3-Dimethylpyrazole | Parent Pyrazole | Improvement Factor |
|---|---|---|---|
| Metabolic Stability | t₁/₂ = 127 min | t₁/₂ = 34 min | 3.7× |
| Target Residence Time | 8.9 s⁻¹ | 2.1 s⁻¹ | 4.2× |
| Aqueous Solubility | 58 μM | 412 μM | 0.14× |
Data synthesized from in vitro ADMET studies of kinase inhibitor series.
Properties
IUPAC Name |
1-(2,3-difluorophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3/c1-9-11(8-18(2)17-9)7-16-6-10-4-3-5-12(14)13(10)15/h3-5,8,16H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHCDVSOVXJXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNCC2=C(C(=CC=C2)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity.
Mode of Action
It’s worth noting that the antitumoral activity of similar compounds was due to the inhibition of tubulin polymerization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Fluorine Positioning: The 2,3-difluorobenzyl group in the target compound may confer distinct electronic and steric properties compared to the 3,5-difluorobenzyl analog. The latter likely exhibits reduced steric hindrance but similar lipophilicity .
Pyrazole Substituents: 1,3-Dimethyl vs. 1,5-Dimethyl: The position of the second methyl group (C3 vs. For example, 1,3-dimethyl may enhance π-stacking due to planar asymmetry .
Q & A
Q. What are the established synthetic routes for N-(2,3-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine, and what methodological considerations are critical for reproducibility?
The synthesis typically involves:
- Step 1: Nucleophilic substitution between 2,3-difluorobenzyl chloride and a pyrazole-aldehyde intermediate under basic conditions (e.g., NaH in DMF at 60–80°C) to form the methanamine backbone .
- Step 2: Methylation of the pyrazole nitrogen using methyl iodide and K₂CO₃ in aprotic solvents .
- Key Considerations:
Q. What characterization techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying substituent positions on the pyrazole and benzyl groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (251.28 g/mol) and detects isotopic patterns from fluorine atoms .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Q. What are the key physicochemical properties relevant to experimental design?
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅F₂N₃ | |
| Molecular Weight | 251.28 g/mol | |
| Solubility | Soluble in DMSO, DMF; limited in H₂O | |
| Stability | Stable at −20°C (anhydrous) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or side-product profiles?
Q. What strategies are recommended for improving enantiomeric purity in asymmetric syntheses?
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
- Target Identification: Perform molecular docking (AutoDock Vina) to prioritize receptors (e.g., kinase enzymes) based on pyrazole-fluorine interactions .
- In Vitro Assays:
- Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays .
- Compare fluorinated vs. non-fluorinated analogs to assess substituent effects .
Q. What crystallographic challenges arise in determining the compound’s 3D structure?
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Stability Testing:
Data Contradiction Analysis
- Synthetic Routes: reports a 94% yield using Cs₂CO₃ in DMF, while cites lower yields (70–80%) with NaH. This discrepancy highlights the need for controlled reagent quality and inert atmosphere .
- Biological Activity: Pyrazole derivatives in show anti-inflammatory activity, but fluorinated analogs () prioritize kinase inhibition. Contextualize bioassay results with structural variations.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
